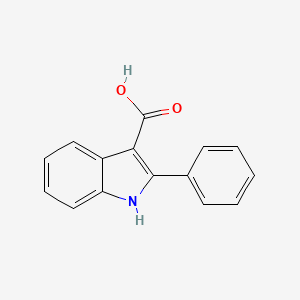

2-Phenyl-1H-indole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNDATZONOWSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495408 | |

| Record name | 2-Phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59050-38-3 | |

| Record name | 2-Phenyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Phenyl 1h Indole 3 Carboxylic Acid

Direct Synthetic Routes

Direct routes aim to build the core indole (B1671886) structure from acyclic precursors. Among the most classic and versatile methods for indole synthesis is the Fischer indole synthesis, which can be adapted to produce 2-phenyl-1H-indoles.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method is widely used for preparing various substituted indoles, including the 2-phenyl-1H-indole scaffold, which serves as a crucial precursor for the target carboxylic acid. The process is typically a two-step sequence involving the formation of a phenylhydrazone followed by acid-catalyzed cyclization. slideshare.net

The initial step in this synthesis pathway is the condensation reaction between phenylhydrazine and an appropriately substituted acetophenone (B1666503). vaia.com This reaction is typically carried out by refluxing the two reactants in a solvent such as ethanol, sometimes with a catalytic amount of acetic acid, to produce the corresponding phenylhydrazone intermediate. slideshare.nete-journals.in The general mechanism involves the nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the hydrazone. vaia.com

The reaction is versatile, allowing for the use of various substituted acetophenones, which ultimately determines the substitution pattern on the C-2 phenyl ring of the resulting indole. e-journals.in

Table 1: Phenylhydrazone Formation from Phenylhydrazine and Acetophenone

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| Phenylhydrazine | Acetophenone | Ethanol / Acetic Acid | Reflux | Acetophenone phenylhydrazone |

This table illustrates the general conditions for the formation of phenylhydrazone intermediates.

The second and defining step of the Fischer synthesis is the acid-catalyzed cyclization of the phenylhydrazone intermediate. e-journals.in While various Brønsted and Lewis acids can be used, polyphosphoric acid (PPA) is a particularly effective reagent for this transformation, often used as both a catalyst and a solvent. wikipedia.orgijnrd.orgrsc.org The reaction mechanism involves the isomerization of the phenylhydrazone to its enamine tautomer. wikipedia.org Following protonation, a e-journals.ine-journals.in-sigmatropic rearrangement occurs, leading to a diimine intermediate. Subsequent cyclization and elimination of an ammonia (B1221849) molecule result in the formation of the aromatic indole ring. wikipedia.org Using acetophenone phenylhydrazone specifically leads to the formation of 2-phenyl-1H-indole. ijnrd.org Research has demonstrated the successful synthesis of 1,3-diphenyl-1,2,3,4-tetrahydro-γ-carboline via Fischer-type indolization of piperidone phenylhydrazones using PPA, highlighting its utility in complex cyclizations. orientjchem.orgorientjchem.org

An alternative and highly common strategy involves the modification of a pre-synthesized 2-phenyl-1H-indole core. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. nih.gov This reactivity is exploited to introduce a carboxyl group or its precursor at this position.

To introduce a carboxylic acid function at the C-3 position, 2-phenyl-1H-indole can be acylated with a suitable electrophilic agent. Oxalyl chloride is a frequently used reagent for this purpose. researchgate.net The reaction between an indole and oxalyl chloride proceeds readily, even without a Lewis acid catalyst, due to the high reactivity of both the indole C-3 position and oxalyl chloride. sciencemadness.org This reaction yields a 3-indolylglyoxylyl chloride intermediate, which is a direct precursor to the carboxylic acid. researchgate.net

Another effective method involves acylation with trifluoroacetic anhydride (B1165640). This reaction introduces a trifluoroacetyl group (-COCF₃) at the 3-position of the indole ring. This group serves as an excellent synthon for a carboxylic acid, as it can be readily hydrolyzed in a subsequent step. The use of dialkylaluminum chlorides can also facilitate the acylation of indoles at the 3-position with a wide range of acyl chlorides under mild conditions. organic-chemistry.org

Table 2: C-3 Acylation of 2-Phenyl-1H-indole

| Acylating Agent | Intermediate Product |

|---|---|

| Oxalyl Chloride | 2-Phenyl-1H-indole-3-glyoxylyl chloride |

This table summarizes key electrophilic agents used for C-3 functionalization and their respective intermediate products.

The final step in the functionalization strategy is the conversion of the C-3 acyl group into a carboxylic acid. When a 3-trifluoroacetyl-2-phenyl-1H-indole intermediate is used, the carboxylic acid is obtained through hydrolysis. The carbon-fluorine bonds in the trifluoromethyl group make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The neutral hydrolysis of related compounds, such as substituted phenyl trifluoroacetates, has been shown to proceed via a mechanism where a water molecule acts as a nucleophile. rsc.org This process effectively cleaves the trifluoroacetyl group, yielding the desired 2-Phenyl-1H-indole-3-carboxylic acid. acs.org This two-step sequence of acylation followed by hydrolysis provides a reliable and high-yielding route to the target compound.

Functionalization of 2-Phenyl-1H-indole Precursors

Vilsmeier-Haack Formylation Followed by Oxidation

A reliable and frequently employed method for the synthesis of this compound is a two-step process that begins with the formylation of 2-phenyl-1H-indole at the C3 position, followed by the oxidation of the resulting aldehyde.

The initial step is the Vilsmeier-Haack reaction, a well-established method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com In this reaction, 2-phenyl-1H-indole is treated with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). rsc.orgwikipedia.org The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole ring. organic-chemistry.org The reaction mixture is typically stirred at low temperatures initially (e.g., in an ice bath) and then heated to complete the reaction. rsc.org Subsequent hydrolysis of the intermediate iminium salt yields 2-phenyl-1H-indole-3-carbaldehyde. wikipedia.org This aldehyde serves as a stable precursor for the desired carboxylic acid. sigmaaldrich.com

The second step involves the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Indole-3-carbaldehydes can be readily oxidized to their corresponding carboxylic acids. wikipedia.org A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired yield, reaction conditions, and substrate tolerance.

Table 1: Example of Vilsmeier-Haack Formylation Conditions

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Decarboxylative Coupling Approaches

Decarboxylative coupling reactions represent a modern approach in organic synthesis where a carboxylic acid group is expelled as carbon dioxide (CO₂) to facilitate the formation of a new bond, typically a carbon-carbon or carbon-heteroatom bond. wikipedia.org These reactions are generally used to functionalize a molecule at the position where a carboxyl group was previously located, rather than to synthesize a carboxylic acid itself. acs.orgnih.gov Therefore, these methods are not direct pathways to this compound but are relevant to the chemistry of indole carboxylic acids.

Coupling of 1-(Pyridinium)carboxylic Acid with Aryl Bromides or Chlorides

This specific type of decarboxylative coupling is not a standard method for the synthesis of this compound. Instead, related decarboxylative reactions often start with a pre-existing indole carboxylic acid to introduce an aryl group. For instance, copper-catalyzed decarboxylative N-arylation has been developed for indole-2-carboxylic acids to react with aryl halides, yielding N-aryl indoles. organic-chemistry.org Similarly, palladium-catalyzed decarboxylative reactions can couple indole-3-carboxylic acids with various partners, but this results in the loss of the C3-carboxyl group to form a new bond at that position. nih.gov

Arylation Reactions for Heteroaromatic Ring Formation

Arylation reactions are crucial for constructing the 2-phenyl-indole scaffold itself. However, in the context of decarboxylative coupling, arylation typically involves the replacement of a carboxyl group with an aryl group. nih.gov For example, a palladium-catalyzed reaction of 1H-indole-3-carboxylic acid with aryl iodides leads to decarboxylation followed by C2-arylation, producing 2-arylated indoles, not the starting carboxylic acid. nih.gov This highlights that while decarboxylative arylation is a powerful tool in indole chemistry, its primary utility is functionalization via the removal, not the creation, of a carboxylic acid moiety.

Table 2: Decarboxylative Coupling Reactions of Indole Carboxylic Acids

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Indole-3-carboxylic acid | Benzylic Alcohols | Gold(III) | 3-Benzylindoles | acs.org |

| Indole-2-carboxylic acid | Aryl Halides | Copper(I) Oxide | N-Aryl Indoles | organic-chemistry.org |

General Strategies for Indole-3-Carboxylic Acid Synthesis Applicable to 2-Phenyl-1H-indole

Beyond the specific Vilsmeier-Haack route, there are general and robust methods for introducing a carboxylic acid group at the C3 position of an indole ring, which are fully applicable to a 2-phenylindole (B188600) substrate.

Oxidative Conversion of Indole-3-Carbaldehyde Precursors

As mentioned in section 2.1.2.3, the oxidation of an indole-3-carbaldehyde is a common and effective final step. This transformation is not limited to any single oxidant. Various reagents can achieve this conversion, and the reaction is often high-yielding. wikipedia.org In plant biochemistry, for example, aldehyde oxidases are known to catalyze the conversion of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govnih.gov In a laboratory setting, common chemical oxidants can be used to achieve the same result efficiently. The primary requirement is an oxidant that is selective for the aldehyde group without over-oxidizing the electron-rich indole ring.

Reaction of Indole Systems with Butyllithium and Carbon Dioxide

A direct and powerful method for synthesizing indole-3-carboxylic acids is through the metalation of the indole ring followed by carboxylation with carbon dioxide (CO₂). acs.org For a substrate like 2-phenylindole, the process typically involves deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi). wikipedia.org

The reaction proceeds in a few key steps. First, n-BuLi, a strong base, abstracts a proton from the indole. While the N-H proton is the most acidic, the use of excess n-BuLi or specific reaction conditions can lead to lithiation at a carbon position. For the indole nucleus, metalation preferentially occurs at the C2 position. However, if the C2 position is blocked, as in 2-phenylindole, lithiation can be directed to the C3 position. The resulting lithiated indole intermediate is a potent nucleophile. acs.org This intermediate is then quenched by introducing solid carbon dioxide (dry ice) or bubbling CO₂ gas through the solution. wikipedia.orgnih.gov An acidic workup then protonates the resulting lithium carboxylate salt to yield the final product, this compound. This method offers a direct route to the target compound from the readily available 2-phenylindole.

Table 3: General Carboxylation Strategy

| Precursor | Reagents | Intermediate | Final Product | Reference |

|---|

Chemical Transformations and Synthesis of Derivatives of 2 Phenyl 1h Indole 3 Carboxylic Acid

N-Substitution Chemistry

The nitrogen atom of the indole (B1671886) ring can undergo various substitution reactions, including alkylation, acylation, and sulfonation. These modifications are crucial for altering the electronic properties and steric profile of the molecule.

N-alkylation of the indole nucleus is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. Classical conditions often involve the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by reaction with an alkyl halide in a polar aprotic solvent like DMF or THF. rsc.org This method is generally effective and provides high selectivity for N-alkylation over C-alkylation. rsc.org

Modern approaches have expanded the scope and efficiency of N-alkylation. Copper-catalyzed methods, for instance, allow for the N-alkylation of indoles using reagents like N-tosylhydrazones in the presence of a copper iodide catalyst. rsc.org Furthermore, enantioselective methods have been developed, such as the copper hydride (CuH)-catalyzed alkylation of N-(benzoyloxy)indoles, which can provide chiral N-alkylated indole products with high enantioselectivity. nih.gov The choice of ligand in these copper-catalyzed systems can control whether alkylation occurs at the N- or C3-position. nih.gov One-pot, three-component protocols combining Fischer indolisation with N-alkylation offer a rapid route to 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Classical N-Alkylation | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X) Solvent: DMF or THF | High selectivity for N-alkylation; requires strong base. | rsc.org |

| Copper-Catalyzed Cross-Coupling | N-Tosylhydrazones, Copper Iodide (CuI), KOH, tri(p-tolyl)phosphine | Direct N-alkylation under milder conditions. | rsc.org |

| Enantioselective CuH-Catalyzed Alkylation | N-(Benzoyloxy)indoles, Styrene derivatives, CuH catalyst, Chiral Ligand (e.g., DTBM-SEGPHOS) | Provides chiral N-alkylated products with high enantioselectivity. | nih.gov |

| One-Pot Fischer Indolisation–N-Alkylation | Aryl hydrazine (B178648), Ketone, Alkyl halide, Microwave irradiation | Rapid, three-component synthesis of 1,2,3-trisubstituted indoles. | rsc.org |

N-acylation introduces an acyl group to the indole nitrogen, forming N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. nih.gov Traditional methods often use reactive acylating agents like acyl chlorides with a base. researchgate.netclockss.org However, due to the low nucleophilicity of the indole nitrogen, these reactions can be challenging. researchgate.net

Several alternative methods have been developed to improve efficiency. One approach involves the direct acylation of indoles with carboxylic acids using boric acid as a catalyst in a refluxing solvent like mesitylene. clockss.org More recently, chemoselective N-acylation has been achieved using stable thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) at high temperatures. nih.govbeilstein-journals.org Another modern, one-pot system utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst to facilitate the amide bond formation between low-reactivity nitrogen heterocycles, like indoles, and carboxylic acids under mild conditions. tohoku.ac.jp

While less common, N-sulfonation can be achieved by reacting the indole with a sulfonyl chloride in the presence of a base. This reaction attaches a sulfonyl group to the nitrogen, yielding N-sulfonylindoles. An example of a related structure is 1-Benzyl-5-(biphenyl-4-sulfonylamino)-3-phenyl-1H-indole-2-carboxylic acid, where a sulfonylamino group is present on the indole ring system. nih.gov

| Acyl Source | Catalyst/Promoter | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acyl Chlorides | Base (e.g., NaOH) with Phase-Transfer Catalyst | Dichloromethane, room temperature | Traditional method, requires activated acid derivative. | researchgate.netclockss.org |

| Carboxylic Acids | Boric Acid (H₃BO₃) | Mesitylene, reflux | Direct acylation without pre-activation of the acid. | clockss.org |

| Thioesters | Cesium Carbonate (Cs₂CO₃) | Xylene, 140 °C | Chemoselective N-acylation with a stable acyl source. | nih.govbeilstein-journals.org |

| Carboxylic Acids | Boc₂O / DMAPO | Mild, scalable conditions | High-yield, one-pot reaction for less reactive heterocycles. | tohoku.ac.jp |

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines and indole nitrogens. nih.gov The N-Boc group is typically installed by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP). nih.gov

However, the protection of indoles can be slow due to the low nucleophilicity of the indole nitrogen. sigmaaldrich.com Despite this, the N-Boc group is widely used because of its stability towards a variety of nucleophiles and basic conditions. organic-chemistry.org This stability allows for subsequent chemical modifications at other positions of the molecule, such as the carboxylic acid group. The Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or oxalyl chloride in methanol. nih.govorganic-chemistry.org This orthogonality makes it a valuable tool in the synthesis of complex indole derivatives. organic-chemistry.org

Carboxylic Acid Moiety Functionalization

The carboxylic acid group at the C3 position of 2-Phenyl-1H-indole-3-carboxylic acid is a versatile handle for introducing a wide range of functional groups through reactions like esterification and amidation.

Esterification converts the carboxylic acid into an ester, a functional group found in many biologically active molecules. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Various other reagents can facilitate the esterification of carboxylic acids under milder conditions. For example, phosphorus oxychloride (POCl₃) can be used to promote the reaction between a carboxylic acid and an alcohol, often at room temperature for primary alcohols, yielding the corresponding esters in high yields. derpharmachemica.com This method is chemoselective and tolerates other functional groups. derpharmachemica.com

| Method | Reagents | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, concentrated H₂SO₄ or HCl | Heat/reflux | Classic, inexpensive method; equilibrium reaction requires driving force. | chemguide.co.ukmasterorganicchemistry.com |

| POCl₃-Mediated | Alcohol, POCl₃ | Room temperature for primary alcohols, reflux for secondary | Mild, efficient, and chemoselective. | derpharmachemica.com |

| DCC/DMAP | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-DMAP | Anhydrous solvent (e.g., CH₂Cl₂) at 0 °C to room temp | Mild conditions, but produces dicyclohexylurea byproduct. | derpharmachemica.com |

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most important reactions in medicinal chemistry. tohoku.ac.jp Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, coupling reagents are typically used to activate the carboxylic acid.

A wide variety of modern coupling reagents have been developed to facilitate amide bond formation under mild conditions with high yields. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole). Metal-based catalysts, such as those involving titanium(IV) chloride (TiCl₄) in pyridine, can also promote the direct condensation of carboxylic acids and amines. nih.gov Boron-based reagents, like boric acid derivatives, have also emerged as effective catalysts for direct amidation, avoiding the need for stoichiometric coupling agents. acs.org The choice of coupling agent and reaction conditions can be tailored based on the specific amine and carboxylic acid substrates to optimize the yield and purity of the resulting amide derivative.

Hydrazide and Related Derivatives Synthesis

The synthesis of hydrazides from this compound provides a key intermediate for the construction of various heterocyclic systems. The most common method involves the esterification of the carboxylic acid, typically to a methyl or ethyl ester, followed by treatment with hydrazine hydrate (B1144303) (N₂H₄·H₂O). This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable 2-phenyl-1H-indole-3-carbohydrazide. These hydrazides are valuable precursors for further chemical modifications.

Cyclization Reactions to Form Heterocyclic Rings (e.g., Oxadiazoles)

The 2-phenyl-1H-indole-3-carbohydrazide serves as a versatile building block for synthesizing five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. A common synthetic route involves the reaction of the carbohydrazide (B1668358) with a one-carbon synthon. For example, treatment of the hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) leads to the formation of an intermediate dithiocarbazate salt. Subsequent dehydrative cyclization, often induced by heating, yields the corresponding 1,3,4-oxadiazole-2-thiol (B52307) derivative. This strategy highlights the utility of the hydrazide functional group in constructing more complex heterocyclic frameworks.

Modifications at the Indole C3-Position

Beyond derivatization of the carboxylic acid, the C3-position of the 2-phenylindole (B188600) core can be a site for introducing various other functional groups and heterocyclic systems.

Introduction of Heterocyclic Systems (e.g., Pyrazole (B372694), Isoxazole (B147169), Benzimidazole)

The C3-position of the 2-phenylindole scaffold can be elaborated to incorporate other heterocyclic rings, leading to novel fused or linked systems. For instance, starting from a C3-acyl group, reaction with hydrazine or its derivatives can lead to the formation of a pyrazole ring. Similarly, treatment with hydroxylamine (B1172632) can yield an isoxazole ring. The synthesis of C3-linked benzimidazoles can be achieved by first coupling the indole-3-carboxylic acid with an o-phenylenediamine (B120857) derivative, followed by an acid-catalyzed cyclization to form the benzimidazole (B57391) ring.

Formation of Oxime and Cyano Derivatives

The introduction of oxime and cyano functionalities at the C3-position further diversifies the chemical space accessible from the 2-phenylindole core. The synthesis of these derivatives typically starts from the 2-phenyl-1H-indole-3-carbaldehyde. Reaction of this aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base affords the corresponding aldoxime. The oxime can then be dehydrated using various reagents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to yield the 2-phenyl-1H-indole-3-carbonitrile (cyano derivative).

Synthesis of Novel Hybrid and Polycyclic Structures

The 2-phenyl-1H-indole scaffold serves as a versatile platform for the synthesis of more complex molecular architectures. Through targeted reactions, additional cyclic systems can be appended to the core structure, leading to novel hybrid compounds with unique three-dimensional shapes. These transformations typically involve either building upon the existing indole framework or constructing the indole ring from precursors that already contain the desired cyclic moiety.

The introduction of cyclohexyl or benzoic acid groups onto the this compound framework can be achieved through several synthetic strategies. The specific approach often depends on the desired point of attachment for the new moiety.

One effective method for attaching a benzoic acid group is through N-acylation of the indole nitrogen. This reaction is typically performed on the corresponding ester of this compound to avoid interference from the acidic proton of the carboxyl group. The indole ester can be reacted with a substituted benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.com The resulting N-acylated indole ester can then be hydrolyzed to yield the final product, which incorporates both the 2-phenyl-indole core and the appended benzoic acid moiety.

For the incorporation of a cyclohexyl or cyclohexene (B86901) ring, particularly at the C3-position, a de novo synthesis of the indole ring is often the most efficient route. A common strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. e-journals.in To synthesize a 3-cyclohexyl-2-phenyl-1H-indole derivative, for example, phenylhydrazine can be reacted with a cyclohexyl phenyl ketone. The subsequent cyclization, typically under acidic conditions, constructs the indole ring system with the cyclohexyl group at the 3-position and the phenyl group at the 2-position. The carboxylic acid can then be introduced at a different position if required, or the synthesis can be adapted to start with precursors containing the carboxyl group.

Table 1: Synthetic Strategies for Moiety Incorporation

| Moiety to Incorporate | General Method | Key Reagents | Position of Incorporation |

|---|---|---|---|

| Benzoic Acid | N-Acylation | Substituted Benzoic Acid, DCC, DMAP | N1-position |

| Cyclohexyl | Fischer Indole Synthesis | Phenylhydrazine, Cyclohexyl Phenyl Ketone | C3-position |

Bis-indole structures, specifically bis(indolyl)methanes, represent a significant class of polycyclic compounds. These molecules consist of two indole units linked by a methylene (B1212753) bridge, typically at their respective C3 positions. The synthesis of these derivatives starting from this compound is not feasible, as the C3 position is already functionalized. Instead, these structures are synthesized using 2-phenyl-1H-indole as the starting material.

The most common method for synthesizing bis(2-phenyl-1H-indol-3-yl)methanes is the acid-catalyzed electrophilic substitution reaction of 2-phenyl-1H-indole with an aldehyde or ketone. In a typical reaction, two equivalents of 2-phenyl-1H-indole react with one equivalent of an aldehyde in the presence of a catalyst. A variety of catalysts can be employed, including protic acids, Lewis acids, and solid-supported catalysts like novel clay materials, which can facilitate the reaction at room temperature with high yields. The reaction proceeds smoothly with a wide range of aromatic and aliphatic aldehydes.

Table 2: Representative Synthesis of Bis(2-phenyl-1H-indol-3-yl)methanes

| Aldehyde Reactant | Catalyst | Typical Yield (%) |

|---|---|---|

| Benzaldehyde | Clay Catalyst | 92 |

| 4-Chlorobenzaldehyde | Lewis Acid (e.g., InCl₃) | 95 |

| 4-Nitrobenzaldehyde | Protic Acid (e.g., HCl) | 90 |

| 4-Methoxybenzaldehyde | Clay Catalyst | 89 |

| Furan-2-carbaldehyde | Lewis Acid (e.g., InCl₃) | 88 |

Reduction of the Indole Ring System

The selective reduction of the pyrrole (B145914) ring within the indole nucleus is a key transformation that yields the corresponding indoline (B122111) (2,3-dihydro-1H-indole) structure. This conversion saturates the C2-C3 double bond, altering the electronic and conformational properties of the molecule. For a substrate like this compound, the choice of reducing agent is critical to avoid the simultaneous reduction of the carboxylic acid group or the phenyl ring.

A highly effective and environmentally benign method for this transformation is heterogeneous catalytic hydrogenation. nih.gov This process typically utilizes a platinum-on-carbon (Pt/C) catalyst in the presence of an acid activator, such as p-toluenesulfonic acid, with water often serving as the solvent. nih.gov The acidic conditions facilitate the protonation of the indole at the C3 position, which disrupts the aromaticity of the pyrrole ring and makes the C2-C3 double bond more susceptible to hydrogenation. nih.gov This method offers excellent yields of the corresponding indoline while being easy to perform and generating minimal waste. nih.gov

An alternative, powerful method involves the use of dissolving metals in liquid ammonia (B1221849), a reaction known as a Birch reduction. Specifically, alkali metals such as lithium, sodium, or potassium in liquid ammonia can effectively reduce indole-2-carboxylic acids to the corresponding indoline-2-carboxylic acids in high yield and purity. google.com This method can be adapted for 3-carboxylic acid derivatives. The reaction is typically rapid, often completed within 30 minutes. google.com The addition of a weak proton donor, like aniline, can further improve the reaction's efficiency. google.com

It is important to note that common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally unsuitable for the selective reduction of the indole ring in the presence of a carboxylic acid. LiAlH₄ is a powerful reducing agent that will preferentially and rapidly reduce the carboxylic acid to a primary alcohol. chemguide.co.uk

Table 3: Comparison of Reduction Methods for the Indole Ring

| Feature | Heterogeneous Catalytic Hydrogenation | Dissolving Metal Reduction |

|---|---|---|

| Reagents | H₂, Pt/C, Acid (e.g., p-TsOH) | Li, Na, or K in liquid NH₃ |

| Conditions | Moderate temperature and pressure | Low temperature (-78 °C to -33 °C) |

| Advantages | Environmentally friendly ("green"), easy workup, high selectivity. nih.gov | High yields, high purity, rapid reaction times. google.com |

| Disadvantages | Requires specialized hydrogenation equipment. | Requires handling of liquid ammonia and alkali metals. |

Biological and Pharmacological Activities of 2 Phenyl 1h Indole 3 Carboxylic Acid and Its Derivatives

Broad Spectrum Bioactivities Associated with Indole (B1671886) Scaffolds

The indole framework is a recurring motif in a multitude of biologically active molecules. rjpn.org Its presence is fundamental to the function of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. mdpi.com In the realm of pharmacology, the indole scaffold is integral to approved drugs like the anti-inflammatory indomethacin (B1671933), the anti-migraine agent sumatriptan, and the anticancer vinca (B1221190) alkaloids. nih.govmdpi.comchemrxiv.org

The versatility of the indole ring has spurred extensive research, revealing its association with a wide range of pharmacological effects. rjpn.org Synthetic and natural indole derivatives have demonstrated activities including antimicrobial, antiviral, anti-inflammatory, antioxidant, anticancer, and antitubercular properties. rjpn.orgresearchgate.net This inherent bioactivity makes the indole scaffold a foundational structure for the design and development of new therapeutic agents targeting a variety of diseases. researchgate.netmdpi.com

Antioxidant and Free Radical Scavenging Properties

Derivatives of 2-phenyl-1H-indole have been investigated for their ability to counteract oxidative stress through antioxidant and free radical scavenging mechanisms. researchgate.netijpsonline.com The core indole structure, particularly the heterocyclic nitrogen atom with its free electron pair, acts as an active redox center, contributing to its antioxidant potential. nih.gov The capacity of these compounds to scavenge free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. ijpsonline.comnih.gov

Studies on various 2-phenyl-1H-indoles have shown that the nature and position of substituents on the phenyl ring significantly influence their antioxidant efficacy. ijpsonline.com Compounds featuring electron-donating groups tend to exhibit enhanced antioxidant and radical scavenging activity. researchgate.netijpsonline.com For instance, in one study, 2-phenyl-1H-indoles with electron-donating substituents demonstrated a superior ability to stabilize radicals compared to those with electron-withdrawing groups. ijpsonline.com This is attributed to the increased stabilization of the resulting radical through resonance effects. ijpsonline.com

Conversely, other research has indicated that indole-3-carboxylic acid itself may not possess radical-trapping abilities, unlike related compounds such as indole-3-carbinol, suggesting that the specific substitutions on the indole core are critical determinants of this activity. nih.gov

Anti-inflammatory Effects and Related Modulations

The indole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, with indomethacin being a classic example. chemrxiv.org Derivatives of 2-phenyl-1H-indole-3-carboxylic acid have also been explored for their potential to modulate inflammatory pathways. A key mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and mediates the production of prostaglandins.

Research has shown that indole derivatives can act as potent inhibitors of inflammatory mediators. For example, certain indole-fused derivatives have been shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.orgchemrxiv.org This is a crucial finding, as excess NO production is a hallmark of inflammatory conditions. Furthermore, these compounds have demonstrated the ability to decrease the expression of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and COX-2. chemrxiv.orgchemrxiv.org They can also suppress the upregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β), while promoting anti-inflammatory cytokines like IL-10. chemrxiv.orgchemrxiv.org

Antimicrobial Activities (Antibacterial and Antifungal)

Indole derivatives represent a promising class of antimicrobial agents, with studies demonstrating their activity against a range of pathogens, including both bacteria and fungi. researchgate.netscirp.org Research into 2-phenyl-1H-indole derivatives has revealed that their effectiveness can be highly dependent on the specific bacterial strain, with some studies showing greater susceptibility in Gram-negative bacteria than Gram-positive ones. researchgate.netijpsonline.com However, other work has found that certain 3-substituted indole derivatives are more effective against Gram-positive bacteria. scirp.org

The antimicrobial potential of these compounds has been evaluated against a panel of clinically relevant microorganisms. For instance, α,ω-di(indole-3-carboxamido)polyamine derivatives have been synthesized and tested, with some analogues showing notable activity against Staphylococcus aureus, Acinetobacter baumannii, and the fungus Cryptococcus neoformans. mdpi.com Similarly, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown moderate to pronounced activity against Candida albicans. nih.gov

The antibacterial efficacy of 2-phenyl-1H-indole derivatives has been quantified against specific, clinically important bacterial strains.

Staphylococcus aureus : This Gram-positive pathogen, particularly its methicillin-resistant strains (MRSA), is a major focus of antimicrobial research. nih.gov Numerous indole derivatives have shown potent activity against S. aureus. For example, the compound 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against S. aureus ATCC 25923 and an even lower MIC of under 1 µg/mL against an MRSA strain (ATCC 43300). nih.gov Other studies have identified indole derivatives that reduce the expression of virulence genes in S. aureus, such as those for α-hemolysin, thereby diminishing its pathogenic potential without necessarily affecting bacterial growth. researchgate.net

Escherichia coli : Activity against this Gram-negative bacterium has been more varied. Many 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were found to be inactive against E. coli. nih.gov However, certain indole-3-carboxamido-polyamine conjugates have shown the ability to potentiate the effects of antibiotics against E. coli. mdpi.com

Bacillus subtilis : Studies on this Gram-positive bacterium have shown that some 2-phenyl-1H-indoles are moderately effective. researchgate.net In one study, a chloro-substituted indole derivative was more effective than a bromo-substituted one, and a meta-nitro group on the phenyl ring was found to be promising against this bacterium. researchgate.net Synthetic indole derivatives have also shown consistent MIC values against B. subtilis. nih.gov

Salmonella typhi : Specific data on the efficacy of this compound derivatives against Salmonella typhi is not prominent in the reviewed literature.

A critical strategy in combating antimicrobial resistance is the use of compounds that can restore or enhance the efficacy of existing antibiotics. Indole derivatives have emerged as promising candidates in this regard, acting as "antibiotic potentiators" or "adjuvants". mdpi.comfrontiersin.org

Studies have demonstrated that certain indole derivatives, when combined with conventional antibiotics, exhibit significant synergistic action against drug-resistant bacteria. frontiersin.org For example, indole-3-carboxamide-polyamine conjugates have been shown to enhance the action of doxycycline (B596269) against the Gram-negative bacterium P. aeruginosa and erythromycin (B1671065) against E. coli. mdpi.com One 5-bromo-substituted indole analogue produced a 21-fold enhancement in the activity of doxycycline against P. aeruginosa. mdpi.com

This synergistic effect is particularly valuable against resistant Gram-positive organisms like MRSA. Research has shown that some indole derivatives can potentiate the effects of antibiotics such as norfloxacin (B1679917) and oxacillin (B1211168) against MRSA strains, even when the antibiotics show little to no activity on their own. mdpi.com The proposed mechanism for this synergy often involves the permeabilization of the bacterial cell membrane by the indole compound, allowing for increased intracellular concentration of the partner antibiotic. mdpi.com Indole-3-carboxylic acid (3-ICA) itself has been identified as a synergist that can enhance the antagonistic effects of other compounds, like jasmonic acid, against plant pathogens. frontiersin.org

One of the primary mechanisms by which bacteria develop multidrug resistance (MDR) is through the overexpression of efflux pumps—membrane proteins that actively expel antibiotics from the cell. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-known example, contributing to resistance against fluoroquinolones like ciprofloxacin. nih.govimperial.tech

Inhibiting these pumps is a key therapeutic strategy to reverse antibiotic resistance. imperial.technih.gov Derivatives of 2-aryl-1H-indole have been identified as potent inhibitors of the NorA efflux pump. nih.gov The compound 5-nitro-2-phenylindole (INF55) was identified as a promising lead structure, and subsequent structure-activity relationship (SAR) studies have sought to improve its potency. nih.gov

Research has shown that modifications to the 2-phenyl ring can significantly impact inhibitory activity. For instance, the derivative 5-nitro-2-(3-methoxycarbonyl)phenyl-1H-indole was found to be a slightly more potent NorA inhibitor than the original lead compound. nih.gov The goal of using such efflux pump inhibitors (EPIs) is to co-administer them with an antibiotic that is a substrate for the pump. The EPI blocks the pump, allowing the antibiotic to accumulate to therapeutic concentrations within the bacterial cell, thereby restoring its efficacy. nih.govimperial.tech This approach not only resensitizes resistant bacteria to existing drugs but may also prevent the emergence of new resistant strains. imperial.tech

Table of Mentioned Compounds

Anticancer Potential

The 2-phenylindole (B188600) scaffold is a recognized pharmacophore in the development of anticancer agents. researchgate.net Derivatives of this structure have demonstrated notable efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and liver, as well as melanoma. researchgate.netnih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as tubulin polymerization, a key event in cell division. researchgate.net

Research has shown that introducing specific substituents to the 2-phenylindole core can significantly enhance its antiproliferative effects. For instance, 2-phenylindole-3-carbaldehyde derivatives with lipophilic groups on both aromatic rings have shown potent activities. researchgate.net One such derivative, an imine, was found to strongly inhibit tubulin polymerization with an IC₅₀ value of 1.2 µM. researchgate.net Further studies have explored indole-2-carboxylic acid derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in tumor immune evasion. nih.gov

Additionally, hybrid molecules incorporating the indole structure with other heterocyclic rings, like pyrazoline, have been synthesized and evaluated. mdpi.com These pyrazolinyl-indole derivatives have shown significant cytotoxic activities against a broad panel of cancer cell lines, including leukemia, colon, breast, and melanoma. mdpi.com For example, certain indole-thiophene complexes have demonstrated inhibitory activity against cell lines like HT29 and HepG2 with IC₅₀ values in the nanomolar range. nih.gov The anticancer potential of these derivatives underscores the versatility of the 2-phenylindole scaffold as a template for designing novel therapeutic agents. researchgate.netnih.gov

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Type | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Phenylindole-3-carbaldehyde imine | Tubulin Polymerization | 1.2 µM | researchgate.net |

| Indole-2-carboxylic acid derivative (59b) | Tryptophan 2,3-dioxygenase (TDO) | 22.5 µmol/L | nih.gov |

| 3-Aroyl-1H-indole derivative (6a/6b) | HT29, HepG2, HCT116, T98G cell lines | Nanomolar range | nih.gov |

| Indolemethane derivative (1k) | DU-145 (Prostate Cancer) | 1.09 µM | nih.gov |

| Indole-3-carboxylic acid | A549 (Lung Cancer) | 25.81% inhibition | elsevierpure.com |

Enzyme Modulation and Inhibition

Aldose Reductase (AR) Inhibition

Aldose reductase (AR) is the initial and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govnih.gov This pathway is implicated in the development of long-term diabetic complications, making AR a significant therapeutic target. nih.govopenmedicinalchemistryjournal.com Aldose Reductase Inhibitors (ARIs) based on the indole scaffold have been developed as a promising treatment strategy. nih.gov These inhibitors typically possess a polar group that interacts with the enzyme's "anion binding pocket" and a hydrophobic part that fits into a non-polar region of the active site. nih.gov The carboxylic acid functional group is a common feature in many effective ARIs. nih.govopenmedicinalchemistryjournal.com Research into indole-based ARIs has led to the design of bifunctional compounds that combine AR inhibition with antioxidant activity, offering a multifactorial approach to treating diabetic complications. nih.gov

Table 2: Aldose Reductase Inhibition by Selected Indole-Based Compounds

| Compound Class | Target Enzyme | Key Feature | Therapeutic Goal | Reference |

|---|---|---|---|---|

| Indole-based derivatives | Aldose Reductase (ALR2) | Core indole scaffold | Treatment of diabetic complications | nih.gov |

| Carboxylic acid derivatives | Aldose Reductase (ALR2) | Carboxylic acid moiety | High selectivity for ALR2 vs ALR1 | openmedicinalchemistryjournal.com |

| General ARIs | Aldose Reductase (AKR1B1) | Polar moiety and hydrophobic moiety | Interaction with anion binding pocket | nih.gov |

15-Lipoxygenase (15-LOX) Inhibition

Human 15-lipoxygenase-1 (15-LOX-1) is a key enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of mediators that play a role in inflammatory diseases. nih.govnih.gov Inhibition of 15-LOX-1 is a promising strategy for managing conditions like asthma and chronic bronchitis. nih.gov Indole-based structures have been identified as potent inhibitors of this enzyme. nih.govresearchgate.net Structure-activity relationship studies have revealed that substitutions at the 3-position of the indole ring can significantly enhance inhibitory potency. nih.gov For example, linking larger substituents to this position has proven effective. nih.gov A novel and potent 15-LOX-1 inhibitor, designated 9c (i472), was developed and found to protect cells from lipopolysaccharide-induced cell death by inhibiting nitric oxide formation and lipid peroxidation in vitro. nih.gov

Table 3: 15-Lipoxygenase Inhibition by Selected Indole Derivatives

| Compound/Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| Indole-based inhibitors | Human 15-LOX-1 | Substitution at the indole 3-position markedly improved inhibitory potency. | nih.gov |

| Compound 9c (i472) | 15-LOX-1 | Inhibited cellular NO production and lipid peroxidation. | nih.gov |

| Indole derivative (14n) | Human 15-LOX-1 | Showed reasonably good potency with an IC₅₀ of 0.56 µM. | nih.gov |

Nitric Oxide Synthase (NOS) Inhibition and NFκB Regulation

The development of small molecules that can simultaneously block inducible nitric oxide synthase (iNOS) and the transcription factor NF-κB presents a synergistic therapeutic approach for inflammation and cancer. nih.gov Research identified 2-phenylindole as an initial hit from a compound library, showing inhibitory activity against both nitrite (B80452) production (a marker for NO) and NF-κB. nih.gov This led to the synthesis of optimized derivatives. Specifically, 3-carboxaldehyde oxime and cyano-substituted 2-phenylindoles demonstrated the most potent inhibition of nitrite production, with IC₅₀ values of 4.4 µM and 4.8 µM, respectively. nih.gov These same compounds also effectively inhibited NF-κB with IC₅₀ values of 6.9 µM and 8.5 µM. nih.gov The activation of NF-κB is a necessary step for the induction of the iNOS promoter by stimuli like lipopolysaccharide (LPS). nih.gov Inhibitors can act by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that holds NF-κB inactive in the cytosol. nih.gov

Table 4: Inhibition of Nitric Oxide and NF-κB by 2-Phenylindole Derivatives

| Compound | Nitrite Inhibition (IC₅₀) | NF-κB Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 2-Phenylindole (1) | 38.1 ± 1.8 µM | 25.4 ± 2.1 µM | nih.gov |

| 3-Carboxaldehyde oxime substituted 2-phenylindole (5) | 4.4 ± 0.5 µM | 6.9 ± 0.8 µM | nih.gov |

| Cyano substituted 2-phenylindole (7) | 4.8 ± 0.4 µM | 8.5 ± 2.0 µM | nih.gov |

| 6′-MeO-naphthalen-2′-yl indole derivative (10at) | Not Reported | 0.6 ± 0.2 µM | nih.gov |

Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK) Activation (for related derivatives)

AMPK is a crucial enzyme for maintaining cellular energy homeostasis and is considered an attractive target for treating metabolic disorders like type 2 diabetes. nih.gov While not directly focused on this compound, related indole derivatives have been identified as potent AMPK activators. nih.govacs.org For example, a research effort to optimize a hit compound led to a series of alkene oxindole (B195798) derivatives that act as novel AMPK activators. nih.gov A lead compound from this series demonstrated improved potency and a favorable pharmacokinetic profile, improving glucose tolerance in a diet-induced obesity mouse model. nih.gov Another study identified a 4-azaindole (B1209526) derivative that exhibited single-digit nanomolar in vitro activity and led to a dose-dependent improvement in HbA1c in a diabetic animal model. nih.gov A separate project culminated in the identification of an indole acid, PF-06409577, as a direct AMPK activator that advanced to human clinical trials for diabetic nephropathy. acs.orgacs.org

Table 5: AMPK Activation by Related Indole Derivatives

| Compound/Derivative Class | Activity/Finding | Therapeutic Indication | Reference |

|---|---|---|---|

| 4-Azaindole derivative (16g) | Single-digit nM in vitro activity. | Type 2 Diabetes | nih.gov |

| Alkene oxindole derivative (24) | Improved glucose tolerance and alleviated insulin (B600854) resistance in DIO mice. | Metabolic Diseases | nih.gov |

| Indole acid (PF-06409577) | Direct AMPK activator, advanced to first-in-human trials. | Diabetic Nephropathy | acs.orgacs.org |

HIV-1 Reverse Transcriptase Inhibition (for related derivatives)

The indole scaffold is a valuable template for the development of agents against the human immunodeficiency virus (HIV). benthamdirect.comnih.gov Specifically, indole derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.org These compounds bind to a hydrophobic pocket near the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function. nih.gov Research has focused on designing novel indole derivatives that can maintain hydrogen bonding interactions with key amino acid residues like Lys101 within the binding pocket. nih.gov One study successfully designed and synthesized novel cyclopropyl (B3062369) indole derivatives that inhibited HIV replication as effectively as the established drug nevirapine (B1678648) in phenotypic assays. nih.gov The structural diversity of indole-based NNRTIs makes them promising candidates for further optimization to combat drug resistance. nih.govnih.gov

Table 6: HIV-1 Reverse Transcriptase Inhibition by Related Indole Derivatives

| Derivative Class | Mechanism | Key Interaction | Reference |

|---|---|---|---|

| Cyclopropyl indole derivatives | Non-nucleoside reverse transcriptase inhibition (NNRTI) | Double hydrogen bond to Lys101. | nih.gov |

| Indolyl aryl sulphones (IAS) | NNRTI | High potency against wild-type and drug-resistant mutant strains (Y181C, K103N-Y181C). | researchgate.net |

| General Indole Derivatives | Inhibitors of HIV enzymes (reverse transcriptase, integrase, protease). | The indole moiety serves as a useful template for anti-HIV agents. | benthamdirect.comnih.gov |

Renin Inhibition (for related derivatives)

Derivatives of the indole core structure have been explored as potential inhibitors of renin, a critical enzyme in the renin-angiotensin system (RAS) that plays a pivotal role in blood pressure regulation. Direct renin inhibitors can block the rate-limiting step in the RAS cascade, offering a therapeutic strategy for hypertension.

Research into indole-3-carboxamide derivatives has provided insights into the structural requirements for renin inhibition. A study employing Molecular Field Topology Analysis (MFTA) on a series of 45 indole-3-carboxamide compounds highlighted the importance of charge distribution and molecular size for their inhibitory activity against renin. chemrxiv.org Similarly, another study identified and optimized a novel series of 3-substituted phenyl-2-(hydrazinocarbonyl)-1H-indole-5-sulfonamides that showed significant potency for renin. preclinicaljournal.com Further investigations into 1,3-indole derivatives demonstrated greater inhibitory potency compared to their 1,6-indole counterparts. For instance, a 1,3-indole derivative (compound 15) showed a recombinant human renin (rh-renin) IC50 value of 13 nM. nih.gov These findings underscore the potential of the indole scaffold in designing novel renin inhibitors. chemrxiv.orgpreclinicaljournal.comnih.gov

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The 2-phenyl-1H-indole scaffold has served as a template for creating potent and selective COX-2 inhibitors.

Regio-isomeric analogues, specifically 2-phenyl-3-sulfonylphenyl-indoles, have been identified as potent and selective COX-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds led to the discovery of derivatives with higher activity than the established COX-2 inhibitor, Celecoxib, in cellular assays. nih.gov Another series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives also demonstrated high selectivity for the COX-2 enzyme. japsonline.com For example, compound 4b from this series, which features a chlorobenzyl group, was found to be exceptionally potent and selective. japsonline.com The inhibitory activities of selected derivatives are detailed in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

| 4a | 11.8 | 0.18 | 65.55 |

| 4b | 11.84 | 0.11 | 107.63 |

| 4c | 8.1 | 0.20 | 40.5 |

| 4d | 8.8 | 0.17 | 51.76 |

| Indomethacin | 0.039 | 0.49 | 0.079 |

| Data sourced from a study on 2-(4-(methylsulfonyl) phenyl) indole derivatives. japsonline.com |

Receptor Modulation

G Protein-Coupled Receptor (GPCR) Interaction, including GPRC6A Allosteric Modulation

The 2-phenylindole scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with various G protein-coupled receptors (GPCRs). rsc.org A notable example is its activity as an allosteric modulator of GPRC6A, a class C GPCR.

Researchers have identified allosteric antagonists based on the 2-arylindole scaffold. acs.orgnih.gov A focused library of 3-substituted 2-arylindoles was synthesized and evaluated to establish a structure-activity relationship for GPRC6A antagonism. acs.org This work led to the identification of compounds that act as antagonists in the low micromolar range. acs.orgnih.gov Specifically, compounds 7 and 34b from the study demonstrated greater than 9-fold selectivity for the GPRC6A receptor over other related GPCRs, making them the most potent and selective GPRC6A antagonists reported at the time. acs.org

| Compound | GPRC6A IC50 (µM) |

| 7 | 3.2 |

| 13e | 4.1 |

| 34b | 2.5 |

| Data sourced from a study on selective allosteric antagonists for the GPRC6A receptor. acs.org |

Serotonin 5-HT6 Receptor Inverse Agonism (for related pyrrole (B145914) carboxamide scaffolds)

While the primary focus is on indole derivatives, the closely related 2-phenyl-1H-pyrrole-3-carboxamide scaffold has emerged as a significant template for developing inverse agonists for the serotonin 5-HT6 receptor. acs.orgnih.gov This receptor is a promising target for treating cognitive deficits. acs.orgnih.gov

The development of this pyrrole-based scaffold involved a strategic degradation of a 1H-pyrrolo[3,2-c]quinoline system. acs.orgnih.gov This modification, moving from an indole-like structure to a simpler pyrrole, crucially shifted the compound's functional activity from neutral antagonism to inverse agonism at the 5-HT6 receptor. acs.orgnih.gov SAR studies revealed that introducing a sulfonyl group at the N1 position of the pyrrole and an alicyclic amine in the 3-carboxamide fragment were key modifications. acs.org A study identified compound 27 as an inverse agonist at both the Gs and Cdk5 signaling pathways of the 5-HT6 receptor. acs.orgnih.gov Other related compounds, PZ-1386 and PZ-1179 , which belong to the class of 2-phenyl-1H-pyrrole-3-carboxamides, also behave as inverse agonists with Ki values of 23 nM and 30 nM, respectively. researchgate.net

Other Pharmacological Activities

Complement System Inhibition

Derivatives of 2-phenyl-1H-indole have demonstrated the ability to inhibit the complement system, a key component of the innate immune response. The synthesis and evaluation of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids revealed potent in vitro inhibition of the classical complement pathway in humans. nih.gov

Qualitative structure-activity relationships were established for these compounds. nih.gov Furthermore, several of the derivatives that were active in vitro also showed efficacy in vivo, where they successfully suppressed the complement-dependent reverse passive Arthus reaction (RPAR) in guinea pigs. nih.gov This indicates that the 2-phenyl-1H-indole core can be a valuable starting point for developing agents that modulate the complement system. nih.gov

Antiplatelet Aggregation Activity (for related derivatives)

Derivatives of indole-3-carboxylic acid have been investigated for their potential to inhibit platelet aggregation, a key process in the formation of thrombi. In one study, a series of novel substituted indole carbohydrazides were synthesized from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate. nih.gov These resulting indole acylhydrazone derivatives were then evaluated for their ability to inhibit platelet aggregation induced by various agents, including arachidonic acid (AA), collagen, and adenosine diphosphate (B83284) (ADP). nih.gov

The investigation revealed that several of the synthesized compounds exhibited significant antiplatelet activity, particularly against aggregation induced by AA and collagen. nih.gov Among the 2-substituted indole derivatives, compounds 6g and 6h were the most potent, each demonstrating 100% inhibition of platelet aggregation induced by AA and collagen, respectively. nih.gov For the 3-substituted indole series, compound 3m showed complete (100%) inhibition against collagen-induced aggregation, while compounds 3f and 3i displayed 97% inhibition against aggregation prompted by AA. nih.gov

The general indole structure is recognized for its potential in developing antithrombotic agents. For example, indole-3-carbinol, a related natural compound, has been shown to significantly inhibit collagen-induced platelet aggregation. nih.gov Its mechanism involves inhibiting the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor and reducing the formation of thromboxane (B8750289) B2. nih.gov

Table 1: Antiplatelet Aggregation Activity of Selected Indole Acylhydrazone Derivatives nih.gov

| Compound | Indole Substitution | Inducing Agent | Inhibition (%) |

| 3f | 3-substituted | Arachidonic Acid | 97% |

| 3i | 3-substituted | Arachidonic Acid | 97% |

| 3m | 3-substituted | Collagen | 100% |

| 6g | 2-substituted | Arachidonic Acid | 100% |

| 6h | 2-substituted | Collagen | 100% |

Herbicidal Activity and Transport Inhibitor Response 1 (TIR1) Antagonism (for related derivatives)

A series of novel indole-3-carboxylic acid derivatives have been developed and assessed for their herbicidal properties, functioning as antagonists of the auxin receptor protein, Transport Inhibitor Response 1 (TIR1). These compounds are designed to mimic the natural plant hormone auxin (indole-3-acetic acid), which plays a critical role in plant development. nih.gov By acting as TIR1 antagonists, these derivatives can disrupt normal growth processes, leading to herbicidal effects. nih.gov

In petri dish assays, the majority of these synthesized compounds demonstrated good to excellent inhibitory effects on the growth of both roots and shoots of the dicotyledonous plant rape (Brassica napus) and the monocotyledonous barnyard grass (Echinochloa crus-galli). nih.gov The inhibitory rates for many of these compounds ranged from 60% to 97%. nih.gov

Specifically, compounds 10d and 10h were identified as being particularly effective. At a concentration of 100 mg/L, these compounds achieved inhibition rates of 96% and 95%, respectively, on the root of rape. nih.gov Their high efficacy was maintained even at a lower concentration of 10 mg/L, where they still produced inhibition rates of 92% and 93%, respectively. nih.gov Molecular docking studies suggest that these compounds bind effectively to the TIR1 protein through π-π stacking, hydrogen bonds, and hydrophobic interactions. nih.gov

Table 2: Herbicidal Activity of Selected Indole-3-Carboxylic Acid Derivatives on Rape (B. napus) nih.gov

| Compound | Concentration | Target | Inhibition Rate (%) |

| 10d | 100 mg/L | Root | 96% |

| 10h | 100 mg/L | Root | 95% |

| 10d | 10 mg/L | Root | 92% |

| 10h | 10 mg/L | Root | 93% |

Analgesic Effects (for related 2-methyl-1H-indole-3-carboxylic acid derivatives)

Derivatives of 2-methyl-1H-indole-3-carboxylic acid have been synthesized and evaluated for their analgesic properties. A study involving a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives assessed their analgesic activity using the hot-plate method. nih.gov

The results indicated that several of the synthesized compounds possess significant analgesic effects. Compound S14 , which has a 2,4,5-trimethoxyphenyl substitution, showed a notable 70.27% inhibition in the analgesic test. nih.gov Other compounds also demonstrated considerable activity; for instance, compound S3 (3-nitrophenyl substitution) had an inhibition of 61.36%, and compound S10 (hydroxyl group substitution) showed 62.50% inhibition. nih.gov Compound S17 (2,4,6-trimethoxyphenyl substitution) was also found to be effective with 61.53% inhibition. nih.gov These findings highlight the potential of this class of indole derivatives as effective analgesic agents. nih.gov

Table 3: Analgesic Activity of Selected 2-Methyl-1H-indole-3-carboxylic Acid Derivatives nih.gov

| Compound | Key Substituent | Analgesic Activity (% Inhibition) |

| S3 | 3-Nitrophenyl | 61.36% |

| S10 | Hydroxyphenyl | 62.50% |

| S14 | 2,4,5-Trimethoxyphenyl | 70.27% |

| S17 | 2,4,6-Trimethoxyphenyl | 61.53% |

| Indomethacin | Reference Drug | 84.09% |

Anticoccidial Activity

Following a comprehensive search of available scientific literature, no specific studies or data were found regarding the anticoccidial activity of this compound or its closely related derivatives against Eimeria species or other coccidian parasites. Research into anticoccidial agents has primarily focused on compounds from other chemical classes or natural plant extracts. nih.govmdpi.comresearchgate.netfrontiersin.org

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position

The type and placement of substituents on the 2-phenyl-1H-indole core are pivotal in determining the pharmacological profile of the resulting compounds. The electronic properties of these substituents significantly modulate the interaction of the molecule with its biological targets.

Impact of Electron-Donating and Electron-Withdrawing Groups on Activity Profiles

The electronic nature of substituents on the 2-phenylindole (B188600) scaffold plays a crucial role in modulating biological activity. Studies on various 2-phenyl-1H-indole derivatives have shown that the presence of electron-donating groups often enhances antioxidant properties. researchgate.netijpsonline.com This is attributed to the increased stabilization of the radical species formed during antioxidant action. ijpsonline.com For instance, compounds with electron-donating resonance effects were found to be more effective radical scavengers. researchgate.net Conversely, the presence of electron-withdrawing groups can diminish this capacity. researchgate.netijpsonline.com

In the context of other activities, the effect is target-dependent. For example, in the development of GPRC6A receptor ligands, 2-phenyl-indoles with both electron-donating and electron-withdrawing substituents have been synthesized to explore a comprehensive SAR. researchgate.net The phenyl group itself, when attached to a carboxylic acid, can act as a net electron-donating group through resonance, a factor that influences the acidity and reactivity of the carboxyl group. reddit.com

Role of Substitutions on the Phenyl Ring in Enzyme and Efflux Pump Inhibition

Substitutions on the 2-phenyl ring are critical for modulating the inhibition of various enzymes and bacterial efflux pumps. This position allows for fine-tuning of steric and electronic properties to optimize binding to specific targets.

For NorA efflux pump inhibitors, modifications on the 2-aryl ring have been explored. A key finding was that substitutions at the para position of the C-2 phenyl ring were generally preferred over meta or ortho positions for synergistic activity in related arylbenzothiophene scaffolds. nih.gov In the 2-aryl-1H-indole series, a 3-methoxycarbonyl group on the phenyl ring of a 5-nitroindole (B16589) derivative slightly enhanced potency against the NorA pump. nih.gov

In the context of enzyme inhibition, 2-phenylindole derivatives have been investigated as inhibitors of the AAA+ ATPase p97, a target in cancer therapy. nih.gov Molecular modeling based on a cryo-EM structure shows the 2-phenylindole core binding in a deep allosteric pocket in the D2 domain of p97. nih.gov SAR studies on cannabinoid type-1 receptor (CB1R) allosteric modulators also highlight the importance of the 2-phenyl ring, where substitutions can enhance potency and solubility. researchgate.net

Consequences of Halogenation on Pharmacological Potency and Physicochemical Properties

Halogenation is a common medicinal chemistry strategy to improve pharmacological profiles, and its application to the 2-phenylindole scaffold has yielded significant results. Halogens can alter potency, lipophilicity, metabolic stability, and membrane permeability.

In the development of efflux pump inhibitors for Pseudomonas aeruginosa, substitution of the phenyl ring with a halogen-containing moiety was found to increase compound potency. mdpi.com Specifically, in a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, a related scaffold, an iodo-substituted derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated high activity against methicillin-resistant S. aureus (MRSA). nih.gov The introduction of a bromine atom into a related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole scaffold significantly improved antimicrobial activity against S. aureus, MRSA, and C. albicans. mdpi.com

Furthermore, the introduction of fluorine at the C4 position of the 2-phenyl ring in a series of 2-phenyl-1H-pyrrole-3-carboxamides (a similar scaffold) maintained or slightly increased affinity for the 5-HT6 receptor, demonstrating the nuanced effects of specific halogens. acs.org Halogenation of the indole (B1671886) ring, such as with chlorine at the 5-position, is also a common modification in the development of indole-2-carboxamide based inhibitors. nih.gov

Significance of the 2-Phenylindole Core for Target Binding and Efficacy

The 2-phenylindole framework is considered a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its ability to bind to multiple, diverse biological targets with high affinity, making it a valuable scaffold for drug discovery. nih.gov

The rigid, planar, and lipophilic nature of the 2-phenylindole core allows it to participate in various non-covalent interactions within target binding sites, including van der Waals forces and π-π stacking interactions. For instance, in inhibitors of the AAA+ ATPase p97, the phenyl indole moiety binds within a deep allosteric pocket. nih.gov In antiproliferative indole-2-carboxamides, the 2-phenylindole moiety forms stacking interactions with histidine and π-H interactions with cysteine residues in the target's active site. mdpi.com Similarly, in studies of EGFR inhibitors, the 2-phenylindole moiety was shown to form alkyl-π interactions with key leucine (B10760876) and valine residues. researchgate.net

The indole nitrogen can act as a hydrogen bond donor, and the aromatic system provides a large surface area for hydrophobic interactions, which are crucial for binding affinity and efficacy. The relative orientation of the phenyl ring with respect to the indole core can also be a key determinant of biological activity. The fundamental importance of the indole system is highlighted in studies where its reduction to an indoline (B122111) leads to a loss of biological activity. nih.gov

Comparative Analysis of Structural Modifications on Biological Outcomes

A comparative analysis of structural modifications to the 2-phenyl-1H-indole-3-carboxylic acid scaffold reveals that different biological outcomes are achieved by strategic placement of diverse functional groups.

| Modification | Biological Target/Activity | Observed Outcome | Reference |

| Electron-Donating Groups | Antioxidant Activity | Increased radical scavenging efficiency. | researchgate.netijpsonline.com |

| Electron-Withdrawing Groups | Antioxidant Activity | Decreased radical scavenging efficiency. | researchgate.netijpsonline.com |

| Nitro Group (Indole Ring) | NorA Efflux Pump Inhibition | Potent inhibition, restores antibiotic susceptibility. | nih.gov |

| Halogenation (Indole Ring) | Antimicrobial (MRSA) | High activity observed with iodo-substitution. | nih.gov |

| Halogenation (Benzo-fused ring) | Antimicrobial (S. aureus) | Significant increase in activity with bromo-substitution. | mdpi.com |

| Methoxycarbonyl (Phenyl Ring) | NorA Efflux Pump Inhibition | Slightly enhanced potency compared to unsubstituted phenyl. | nih.gov |

The data clearly indicates that there is no single modification that universally enhances all biological activities. Instead, the optimization of 2-phenylindole derivatives is highly target-specific. For antimicrobial applications, electron-withdrawing groups like nitro and halogens on the indole or fused aromatic systems appear highly beneficial. nih.govnih.govmdpi.com For instance, a nitro group at the 5-position of the indole is a key feature for NorA efflux pump inhibition, while halogenation at the same position can confer potent activity against MRSA. nih.govnih.gov

In contrast, for antioxidant activity, electron-donating groups are preferred as they stabilize the radical intermediate. researchgate.netijpsonline.com Modifications on the C-2 phenyl ring are crucial for fine-tuning interactions with enzyme active sites, such as the CB1R and p97 ATPase, where substitutions can impact both potency and physicochemical properties like solubility. nih.govresearchgate.net The removal of the indole ring's aromaticity, for example by reduction to an indoline, typically results in a loss of activity, underscoring the essential role of the core heterocyclic system in maintaining the necessary conformation and electronic properties for target engagement. nih.gov

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mechanism of a ligand to its target protein at a molecular level.

Cyclooxygenase-2 (COX-2): Molecular docking studies of indole (B1671886) derivatives have been conducted to understand their binding to the COX-2 active site. mdpi.com For compounds with a similar indole scaffold, the docking analysis suggests that the molecule fits within the hydrophobic channel of the COX-2 enzyme. mdpi.com The carboxylic acid moiety is predicted to play a crucial role in anchoring the molecule within the active site, a common feature for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The phenyl group at the 2-position of the indole ring is expected to occupy a hydrophobic pocket, contributing to the binding affinity. mdpi.comresearchgate.net

HIV-1 Reverse Transcriptase (HIV-1 RT): The non-nucleoside inhibitory binding pocket (NNIBP) of HIV-1 RT is a well-known target for a diverse range of inhibitors. nih.gov Docking studies of various indole derivatives have been performed to predict their binding modes within this hydrophobic pocket. nih.gov It is anticipated that the 2-phenyl-1H-indole-3-carboxylic acid would also bind in this pocket, with the indole and phenyl rings making significant hydrophobic contacts with the surrounding residues.

TIR1 (Transport Inhibitor Response 1): The TIR1 receptor is a key component in auxin signaling in plants. researchgate.net Given that indole-3-acetic acid (IAA) is the natural auxin, compounds with an indole core are of interest for their potential interaction with TIR1. Docking studies of auxin antagonists have shown that the indole moiety typically occupies the auxin-binding pocket. researchgate.net It is plausible that this compound could also bind in this pocket, with the carboxylic acid group forming important interactions.

COX-2: In docking studies of related indole derivatives with COX-2, hydrogen bonds are frequently observed between the ligand and key residues such as Tyr355 and Arg120 . mdpi.com Specifically, the carbonyl group of the carboxylic acid is a likely hydrogen bond acceptor. mdpi.com Additionally, hydrophobic interactions with residues like Leu352 , Val523 , and Ala527 are predicted to stabilize the complex. mdpi.com

NorA Efflux Pump: For NorA inhibitors, critical interactions have been identified with several amino acid residues. These include hydrophobic interactions with Phe16 and polar contacts. The acidic residues Glu222 and Asp307 within the binding pocket are thought to be particularly important for the binding of many substrates and inhibitors. nih.gov

HIV-1 Reverse Transcriptase: The NNIBP of HIV-1 RT is largely hydrophobic, and key interactions for inhibitors typically involve residues such as Tyr181 , Tyr188 , and Phe227 . proteopedia.org The indole and phenyl rings of this compound would likely form pi-pi stacking and other hydrophobic interactions with these aromatic residues.

TIR1: Docking models of auxin antagonists with the TIR1 receptor suggest that the indole ring can form a π-π stacking interaction with Phe82 . researchgate.net The carboxylic acid group is also critical for binding, likely forming hydrogen bonds with residues within the auxin-binding pocket.

| Target Protein | Predicted Interacting Amino Acid Residues | Type of Interaction |

| COX-2 | Tyr355, Arg120 | Hydrogen Bonding |

| Leu352, Val523, Ala527 | Hydrophobic | |

| NorA Efflux Pump | Phe16 | Hydrophobic |

| Glu222, Asp307 | Polar/Ionic | |

| HIV-1 Reverse Transcriptase | Tyr181, Tyr188, Phe227 | Hydrophobic/π-π Stacking |

| TIR1 | Phe82 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their inhibitory potency against various targets. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.comnih.gov